molecular formula C11H17N5O2 B6503888 N-[2-(dimethylamino)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide CAS No. 1421522-39-5

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide

Cat. No. B6503888
CAS RN: 1421522-39-5
M. Wt: 251.29 g/mol
InChI Key: MBLJTHCUAAQBOA-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide, otherwise known as DMAPMA, is a type of organic compound that belongs to the class of aminopyrimidines. It is a colorless, odorless, and water-soluble solid, which is often used in a variety of scientific research applications. DMAPMA is a versatile compound that is used in a number of different laboratory experiments, and has been found to have a number of different biochemical and physiological effects.

Scientific Research Applications

DMAPMA is a versatile compound that is used in a wide range of scientific research applications. It is often used as a catalyst in organic synthesis, and is also used as a reagent in the synthesis of a variety of different compounds. It has been used in the synthesis of drugs, dyes, and other organic compounds, and has also been used in the synthesis of peptides and proteins. In addition, DMAPMA has been used in the synthesis of DNA, RNA, and other nucleic acids.

Mechanism of Action

The mechanism of action of DMAPMA is not fully understood. However, it is believed that the compound acts as a catalyst for the formation of amide bonds between molecules. This is due to its ability to form hydrogen bonds with the oxygen atoms of the amide bond. This allows for the formation of a more stable bond between the molecules, which in turn increases the reaction rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMAPMA have not been extensively studied. However, it has been found to have a number of different effects on the body. For example, it has been found to have an inhibitory effect on the growth of certain bacteria, and has also been found to have an anti-inflammatory effect. In addition, it has been found to have a mild analgesic effect, and has been found to have a mild sedative effect.

Advantages and Limitations for Lab Experiments

DMAPMA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using DMAPMA is that it is a highly soluble compound, which makes it easy to use in a variety of different experiments. In addition, it is a relatively inexpensive compound, which makes it an attractive option for a variety of different experiments. However, one of the main limitations of using DMAPMA is that it has a relatively low reactivity, which can limit its effectiveness in certain experiments.

Future Directions

There are a number of potential future directions for the use of DMAPMA in scientific research. One potential direction is the use of DMAPMA as a catalyst for the synthesis of peptides and proteins. Another potential direction is the use of DMAPMA in the synthesis of DNA, RNA, and other nucleic acids. In addition, DMAPMA could also be used in the synthesis of drugs, dyes, and other organic compounds. Finally, DMAPMA could also be used in the development of new and improved catalysts for organic synthesis.

Synthesis Methods

DMAPMA is typically synthesized through a two-step reaction, beginning with the reaction of dimethylaminopyrimidine and methyl acetamidoacetate. This reaction is then followed by the condensation of the reaction product with methyl acetamidoacetate. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the reaction product is then isolated and purified through column chromatography. The reaction typically yields a product with a purity of over 95%.

properties

IUPAC Name

2-[acetyl(methyl)amino]-N-[2-(dimethylamino)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2/c1-8(17)16(4)7-10(18)14-9-5-12-11(13-6-9)15(2)3/h5-6H,7H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLJTHCUAAQBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC(=O)NC1=CN=C(N=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)pyrimidin-5-yl)-2-(N-methylacetamido)acetamide

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